molecular formula C14H18O5 B2695852 Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)benzoate CAS No. 367501-39-1

Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)benzoate

Cat. No. B2695852
Key on ui cas rn: 367501-39-1
M. Wt: 266.293
InChI Key: OSAIFPGOISKWPO-UHFFFAOYSA-N
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Patent
US08946264B2

Procedure details

A solution of t-butyl bromoacetate (506 g, 2.59 mol), methyl 3-hydroxybenzoate (395 g, 2.60 mol) and potassium carbonate (789 g, 5.71 mol) in DMF (2 L) was stirred at room temperature for two hours. The reaction mixture was concentrated and then water (1 L) was added, followed by extraction with ethyl acetate (2 L). The organic layer was washed with water (1 L) twice, dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain t-butyl [3-(methoxycarbonyl)phenoxy]acetate as a colorless oil.
Quantity
506 g
Type
reactant
Reaction Step One
Quantity
395 g
Type
reactant
Reaction Step One
Quantity
789 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].[OH:10][C:11]1[CH:12]=[C:13]([CH:18]=[CH:19][CH:20]=1)[C:14]([O:16][CH3:17])=[O:15].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH3:17][O:16][C:14]([C:13]1[CH:12]=[C:11]([CH:20]=[CH:19][CH:18]=1)[O:10][CH2:2][C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4])=[O:15] |f:2.3.4|

Inputs

Step One
Name
Quantity
506 g
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Name
Quantity
395 g
Type
reactant
Smiles
OC=1C=C(C(=O)OC)C=CC1
Name
Quantity
789 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2 L
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
water (1 L) was added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate (2 L)
WASH
Type
WASH
Details
The organic layer was washed with water (1 L) twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C=C(OCC(=O)OC(C)(C)C)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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